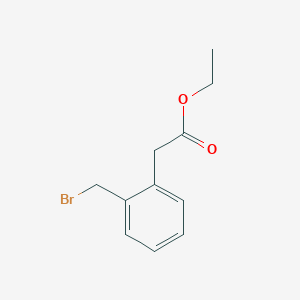

Ethyl o-bromomethylphenylacetate

Description

BenchChem offers high-quality Ethyl o-bromomethylphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl o-bromomethylphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-[2-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHZOHHVPLIUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl o-bromomethylphenylacetate CAS number and synonyms

Technical Whitepaper: Ethyl o-Bromomethylphenylacetate

Subtitle: A Bifunctional Scaffold for Heterocyclic Synthesis and Agrochemical Development

Executive Summary

Ethyl o-bromomethylphenylacetate (CAS: 39191-76-9) represents a high-value "bifunctional" intermediate in organic synthesis. Characterized by the presence of an electrophilic benzyl bromide moiety in the ortho position to a nucleophilic-susceptible ester group, this molecule acts as a "loaded spring" for cyclization reactions. It is a critical synthon for the production of 3-isochromanones , isoindolinones , and tetrahydroisoquinolines , serving as a cornerstone in the manufacturing of strobilurin fungicides and various pharmaceutical APIs.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production, divergent reactivity profiles, and handling protocols for research and industrial applications.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Ethyl 2-(2-(bromomethyl)phenyl)acetate |

| Common Synonyms | Ethyl o-(bromomethyl)phenylacetate; (2-Bromomethyl-phenyl)-acetic acid ethyl ester; Ethyl 2-(bromomethyl)benzeneacetate |

| CAS Number | 39191-76-9 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.13 g/mol |

| Physical State | Viscous oil or low-melting solid (often solidifies upon cooling) |

| Boiling Point | ~176°C (at 760 mmHg) / Decomposes upon distillation |

| Solubility | Soluble in DCM, EtOAc, Toluene, CCl₄; Hydrolyzes in water |

| Stability | Moisture sensitive; prone to spontaneous cyclization to 3-isochromanone |

Synthetic Utility & Mechanism

The utility of Ethyl o-bromomethylphenylacetate stems from its 1,4-bifunctionality . The molecule contains two reactive centers separated by a rigid aromatic spacer.

The "Ortho Effect" and Divergent Reactivity

The proximity of the bromomethyl group (electrophile) and the ester group (latent nucleophile/electrophile) dictates its reactivity.

-

Intramolecular Cyclization (O-Alkylation): Under basic conditions, the ester enolate or even the hydrolyzed acid carboxylate can displace the bromide to form 3-Isochromanone .

-

Intermolecular Substitution (N-Alkylation): Reaction with primary amines leads to N-alkylation followed by spontaneous lactamization to form Isoindolinones .

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic pathways accessible from the ortho-bromomethyl scaffold.

Production Strategy: Radical Bromination

The industrial standard for synthesizing CAS 39191-76-9 is the Wohl-Ziegler bromination of ethyl o-tolylacetate. This reaction requires precise control to avoid over-bromination (gem-dibromide formation) or benzylic oxidation.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: AIBN or Benzoyl Peroxide undergoes homolysis to generate radical species.

-

Propagation: The radical abstracts a benzylic hydrogen from ethyl o-tolylacetate.

-

Termination: The benzyl radical reacts with NBS (N-Bromosuccinimide) to transfer a bromine atom.

Experimental Workflow (DOT Diagram)

Figure 2: Step-by-step synthetic workflow for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(2-(bromomethyl)phenyl)acetate (10 mmol scale).

Reagents:

-

Ethyl 2-methylphenylacetate (Ethyl o-tolylacetate): 1.78 g (10 mmol)

-

N-Bromosuccinimide (NBS): 1.87 g (10.5 mmol)

-

AIBN (Azobisisobutyronitrile): 0.08 g (0.5 mmol)

-

Carbon Tetrachloride (CCl₄) or Chlorobenzene: 20 mL

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere.

-

Dissolution: Dissolve Ethyl o-tolylacetate in the chosen solvent (CCl₄ is traditional but toxic; Chlorobenzene or Benzotrifluoride are modern green alternatives).

-

Addition: Add NBS and AIBN to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Critical Control Point: Monitor by TLC (Hexane/EtOAc 9:1). Stop heating immediately upon consumption of starting material to prevent dibromination.

-

-

Workup: Cool the reaction to room temperature. Filter off the precipitated succinimide.

-

Purification: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous MgSO₄.

-

Isolation: Evaporate the solvent under reduced pressure. The product is obtained as a yellow oil.

-

Note: Do not distill at high temperature/vacuum, as this promotes cyclization to 3-isochromanone. Use immediately or store at -20°C.

-

Applications in Drug Development & Agrochemicals

Strobilurin Fungicides

This compound is a key intermediate in the synthesis of Kresoxim-methyl and related strobilurin fungicides. The ortho-substituted phenylacetic acid core is essential for the pharmacophore that mimics the natural product strobilurin A.

3-Isochromanone Production

Hydrolysis of the ester followed by base-mediated cyclization yields 3-Isochromanone (CAS 4385-35-7).[1] This lactone is a versatile building block for:

-

Apogossypol derivatives (Bcl-2 inhibitors).

-

Spirans and complex polycyclic architectures.

Pharmaceutical Heterocycles

Reaction with primary amines (R-NH₂) provides a direct route to Isoindolin-1-ones . These scaffolds are prevalent in:

-

Kinase Inhibitors: Targeting CDK or VEGFR pathways.

-

Anxiolytics: Analogues of specific benzodiazepine-site ligands.

Safety & Handling (E-E-A-T Compliance)

-

Lachrymator: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning fume hood.

-

Corrosive: Causes skin burns and severe eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) at <4°C. Moisture triggers autocatalytic cyclization, releasing HBr which further degrades the material.

References

-

Synthesis of 3-Isochromanone: Method for manufacturing 3-isochromanone.[2] Patent EP0947512A1. Link

-

Radical Bromination Protocols: N-Bromosuccinimide (NBS) in Organic Synthesis. Sigma-Aldrich Technical Bulletin. Link

-

Chemical Identity: Ethyl 2-(2-(bromomethyl)phenyl)acetate - CAS 39191-76-9. PubChem Compound Summary. Link

-

Reactivity of Isochromanones: Lactone Enolates of Isochroman-3-ones: Quantification of Their Nucleophilicity. LMU Munich. Link

-

Agrochemical Applications: Synthesis and Chemistry of Agrochemicals IV. American Chemical Society Symposium Series. Link

Sources

Comprehensive Technical Guide: Physical Properties and Melting Point Dynamics of Ethyl o-bromomethylphenylacetate

Executive Summary

Ethyl o-bromomethylphenylacetate (CAS: 39191-76-9) is a highly versatile, bifunctional organic building block. Featuring both a highly reactive benzylic bromide and an ethyl ester moiety, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly nitrogen-containing heterocycles such as isoquinolines and indoles[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality behind its melting point, and field-proven experimental protocols for its handling and characterization.

Physicochemical Properties & Structural Dynamics

Unlike simple, highly symmetrical aromatic solids, Ethyl o-bromomethylphenylacetate typically presents as a viscous, pale-yellow liquid or a low-melting solid at standard ambient temperature and pressure (SATP).

Causality of the Melting Point Depression: The physical state of a molecule is heavily dictated by its ability to pack efficiently into a rigid crystal lattice. In Ethyl o-bromomethylphenylacetate, the ortho-relationship between the bulky bromomethyl group (-CH₂Br) and the flexible ethyl acetate moiety (-CH₂COOCH₂CH₃) induces significant steric hindrance. This steric clash restricts the conformational freedom of the side chains, preventing the molecule from adopting a planar or highly symmetrical geometry. Consequently, intermolecular forces (primarily van der Waals forces and weak dipole-dipole interactions) are disrupted, leading to poor crystal packing. This structural asymmetry depresses the melting point significantly below room temperature, causing the compound to exist primarily as a supercooled liquid or oil[2].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Ethyl 2-(2-(bromomethyl)phenyl)acetate |

| CAS Number | 39191-76-9 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Physical State (at 25°C) | Viscous liquid / Low-melting solid |

| Predicted Density | 1.365 ± 0.06 g/cm³[2] |

| Melting Point | < 25°C (Typically an oil at room temperature) |

| Boiling Point | > 250°C (Decomposes; requires high vacuum distillation)[3] |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Chemical Reactivity & Mechanistic Pathways

The compound's value in drug development stems from its dual electrophilic centers. The benzylic bromide is highly susceptible to SN2 nucleophilic attack due to the stabilization of the transition state by the adjacent aromatic ring. Concurrently, the ethyl ester acts as a classic carbonyl center available for nucleophilic acyl substitution.

Fig 1: Dual electrophilic reactivity pathways of Ethyl o-bromomethylphenylacetate.

Experimental Workflows & Handling Protocols

Safety Note: Benzylic bromides are potent alkylating agents and lachrymators. They readily react with ambient moisture to release corrosive hydrobromic acid (HBr). All handling must be performed in a certified fume hood using appropriate PPE.

Protocol 1: Determination of Melting Point via DSC

Because the compound is a low-melting solid/oil, traditional capillary melting point apparatuses are ineffective. Differential Scanning Calorimetry (DSC) is the self-validating gold standard for characterizing its thermal transitions.

Step-by-Step Methodology:

-

Sample Preparation: Under an inert nitrogen atmosphere, accurately weigh 3–5 mg of the sample into an aluminum DSC pan. Seal the pan hermetically. Causality: Hermetic sealing prevents the volatilization of the sample and protects it from moisture ingress, which could artificially alter the thermal profile.

-

Purge & Equilibration: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry N₂ gas at 50 mL/min.

-

Cooling Cycle: Rapidly cool the sample using liquid nitrogen to -50°C at a controlled rate of 10°C/min. Causality: This forces the supercooled liquid into a glassy or crystalline solid state, establishing a baseline for the melting phase.

-

Isothermal Hold: Hold the temperature at -50°C for 5 minutes. Causality: This ensures thermal equilibrium across the sample, preventing artifactual heat flow gradients from skewing the measurements.

-

Heating Cycle: Heat the sample from -50°C to 100°C at a rate of 5°C/min.

-

Data Analysis: Monitor the thermogram for an endothermic peak. The onset temperature of this peak represents the melting point (Tm).

Fig 2: Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Protocol 2: Controlled Nucleophilic Substitution (Azidation)

This protocol outlines the conversion of the benzylic bromide to an azide, a direct precursor for isoquinoline API synthesis[1]. The protocol is designed to be self-validating through real-time chromatographic monitoring.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.57 g) of Ethyl o-bromomethylphenylacetate in 25 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add 12 mmol (0.78 g) of Sodium Azide (NaN₃) in small portions. Causality: NaN₃ is added in a slight 1.2x stoichiometric excess to drive the SN2 reaction to absolute completion. DMF is chosen as a polar aprotic solvent because it strongly solvates the Na⁺ cation while leaving the azide anion unsolvated and highly nucleophilic.

-

Reaction Execution & Validation: Stir the mixture at room temperature for 4–6 hours under a nitrogen atmosphere. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) mobile phase. The reaction is only deemed complete when the distinct UV-active spot of the starting material entirely disappears.

-

Quenching & Extraction: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether (3 x 30 mL).

-

Washing & Drying: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure azido-intermediate.

References

-

Title: ethyl 2-(bromomethyl)phenylacetate - CAS号39191-76-9 Source: MolAid Chemical Database URL: [Link]

-

Title: 1-(3-oxo-1,4-dihydroisoquinolin-2-yl)-3-phenylurea - CAS号查询 Source: ChemSrc URL: [Link]

Sources

Operational Handling & Risk Management Guide: Ethyl o-bromomethylphenylacetate

Part 1: Chemical Profile & Critical Hazards (The "Why")

Executive Summary: Ethyl o-bromomethylphenylacetate is a specialized alkylating agent used primarily as a synthon in the construction of nitrogen heterocycles (e.g., oxindoles, isoquinolines). While standard Safety Data Sheets (SDS) classify it as a Skin/Eye Irritant, experienced synthetic chemists must treat this compound as a potent Lachrymator.

Its structure contains a benzylic bromide moiety—the same pharmacophore found in historical riot control agents (e.g., Benzyl Bromide, Xylyl Bromide). This structural feature makes it a powerful alkylator of TRPA1 ion channels in the sensory nerves, causing severe ocular and respiratory distress at concentrations far below lethal limits.

Physicochemical Hazard Data

| Property | Value/Description | Operational Implication |

| Physical State | Solid (Low melting) or Liquid | May crystallize in cooler labs; gentle warming required. |

| Reactivity | Electrophilic Alkylator | Reacts violently with strong nucleophiles (amines, thiolates). |

| Stability | Moisture Sensitive | Hydrolyzes to release Hydrogen Bromide (HBr) gas. |

| Odor Threshold | Extremely Low (< 1 ppm) | If you smell it, you have already been exposed. |

| Flash Point | >110°C (Predicted) | Low flammability, but combustible. |

Mechanism of Toxicity

Unlike simple acids that burn on contact, this compound is a sensitizing alkylator .

-

Penetration: The lipophilic ethyl ester group facilitates transport across cell membranes.

-

Alkylating Event: The benzylic carbon undergoes

attack by biological nucleophiles (DNA bases, Cysteine residues in proteins). -

Consequence: This results in permanent cellular damage and triggers an intense inflammatory cascade (tears, burning, edema).

Part 2: Engineering Controls & PPE (The "Barrier")

Core Directive: Do not rely on PPE as your primary defense. The engineering controls must be the absolute barrier.

Engineering Controls

-

Primary Containment: All operations (weighing, transfer, reaction) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .

-

Sash Height: Keep sash at the lowest working position (below breathing zone).

-

Balance Enclosure: If weighing solids, use a micro-balance enclosure inside the hood. Never weigh this on an open bench.

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves provide insufficient protection against benzylic halides due to rapid permeation (breakthrough often <10 minutes).

-

Glove Protocol (Double-Gloving):

-

Inner Layer: Silver Shield® / 4H® (Laminate) . These provide >4 hours of breakthrough protection against alkyl halides.

-

Outer Layer: Standard Nitrile (5 mil) . Provides dexterity and protects the inner glove from abrasion.

-

Why? Laminate gloves are baggy and slippery; the outer nitrile glove secures the fit.

-

-

Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to vapor risks.

-

Respiratory: If work outside the hood is strictly unavoidable (e.g., maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

Part 3: Operational Protocol (The "How-To")

Workflow Visualization

The following diagram outlines the critical decision paths for safe handling, from storage to waste disposal.

Figure 1: Operational workflow emphasizing the critical control point at weighing, where exposure risk is highest.

Step-by-Step Handling Procedure

1. Preparation & Weighing

-

The Setup: Place a tared reaction flask with a septum inside the fume hood.

-

The Transfer:

-

If Liquid: Use a gas-tight glass syringe with a long needle. Do not pour.

-

If Solid: Use a disposable anti-static spatula. Transfer directly into the tared flask.

-

-

Decon Immediately: Immediately wipe the spatula/syringe exterior with a tissue soaked in 10% Sodium Thiosulfate solution before removing it from the hood.

2. Reaction Monitoring

-

TLC Safety: When spotting TLC plates, do not remove the capillary tube from the hood.

-

Visualization: The compound is UV active. Use a UV lamp.

-

Stain: It will stain with

(oxidation of the benzylic position) or Hanessian’s Stain.

3. The "Thiosulfate Quench" (Chemical Deactivation)

You must destroy unreacted alkyl bromide before workup. Water alone is not enough (it generates HBr).

The Protocol:

-

Prepare a 10% w/v Sodium Thiosulfate (

) aqueous solution. -

Add this solution to your reaction mixture (or wash the organic layer with it).

-

Mechanism:

-

Why? This converts the volatile, lachrymatory alkyl bromide into a non-volatile, water-soluble Bunte salt.

-

-

Stir vigorously for 15–30 minutes until the organic layer no longer causes eye irritation (test by wafting carefully).

Part 4: Emergency Response (Self-Validating Systems)

Spill Response Logic

Do not treat this like a water spill. Mechanical action (wiping) launches aerosols, worsening the lachrymatory effect.

Figure 2: Decision matrix for spill response. Note that large spills outside the hood require professional HAZMAT intervention due to respiratory risks.

First Aid Measures

-

Eye Contact: Flush with water for 15 minutes . Force eyelids open. Do not use "neutralizing" eye drops; water is the only safe carrier.

-

Skin Contact:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only). Pulmonary edema can be delayed up to 24 hours.

Part 5: Waste Management

-

Segregation:

-

Solid Waste: Contaminated gloves, silica gel, and paper towels must be double-bagged in thick polyethylene bags. Label as "Lachrymatory Debris."

-

Liquid Waste: All aqueous washes (especially the thiosulfate wash) should be collected in the "Halogenated Aqueous" stream.

-

-

Final Check: Wipe down the hood sash and floor with the thiosulfate solution after the experiment is complete to ensure no invisible residues remain.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2780092, Ethyl 2-(bromomethyl)phenylacetate. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Working with Chemicals of High Toxicity: Lachrymators."[5] National Academies Press. Retrieved from [Link]

Sources

Stability Profile and Degradation Pathways of Ethyl o-Bromomethylphenylacetate Under Ambient Conditions

Executive Overview: The Vulnerability of the Benzylic Electrophile

Ethyl o-bromomethylphenylacetate is a highly versatile synthetic intermediate frequently utilized in drug development and materials science to construct complex heterocyclic pharmacophores. However, the molecule possesses a critical structural vulnerability: a highly electrophilic benzylic carbon adjacent to an excellent leaving group (bromide). As a Senior Application Scientist, I frequently observe that improper handling of this compound leads to rapid batch degradation. This whitepaper dissects the chemical causality behind its instability under ambient conditions (20–25°C, atmospheric moisture, and ambient light) and establishes self-validating protocols for its preservation and analysis.

Mechanistic Vector Analysis: Why Ambient Conditions Drive Degradation

The degradation of ethyl o-bromomethylphenylacetate is not random; it is driven by predictable thermodynamic and kinetic vectors. Under ambient laboratory conditions, the compound is primarily susceptible to two degradation pathways: moisture-induced hydrolysis and photolytic cleavage.

The Hydrolysis-Lactonization Cascade (Primary Pathway)

The most aggressive degradation vector is atmospheric humidity. Benzyl bromides are notoriously moisture-sensitive, undergoing rapid nucleophilic substitution (hydrolysis) when exposed to water 12.

In the case of ethyl o-bromomethylphenylacetate, the initial hydrolysis yields a transient intermediate: ethyl o-hydroxymethylphenylacetate. However, the degradation does not stop there. The proximity of the newly formed benzylic alcohol to the ortho-acetate ester provides profound anchimeric assistance. The hydroxyl oxygen acts as an internal nucleophile, attacking the ester carbonyl. This intramolecular cyclization releases ethanol and forms isochroman-3-one , a thermodynamically stable six-membered lactone 34. Because the formation of the 6-membered ring is highly favored both entropically and enthalpically, this reaction acts as a thermodynamic sink, irreversibly consuming the starting material.

Fig 1: Moisture-induced hydrolysis and lactonization pathway.

Photolytic C-Br Homolysis (Secondary Pathway)

Beyond moisture, the carbon-bromine (C-Br) bond is susceptible to homolytic cleavage when exposed to actinic light (UV and high-energy visible light). This photolysis generates benzylic radicals that can rapidly dimerize or react with atmospheric oxygen to form complex, highly colored polymeric byproducts 5.

Empirical Stability Matrix

To quantify these degradation vectors, we model the stability of the compound across various environmental conditions. The data below illustrates the rapid purity loss when the compound is left unprotected from ambient humidity and light.

| Storage Condition | Timepoint | Purity (Area %) | Primary Degradant | Degradant Level (%) |

| 2–8°C, Dry, Dark (Control) | 30 Days | >99.5% | None | <0.1% |

| 25°C, 60% RH, Dark | 7 Days | 94.2% | Isochroman-3-one | 4.8% |

| 25°C, 60% RH, Dark | 30 Days | 78.5% | Isochroman-3-one | 19.2% |

| 25°C, Ambient Light, Dry | 30 Days | 91.0% | Radical Dimers | 6.5% |

| 25°C, 60% RH, Ambient Light | 30 Days | 62.4% | Mixed (Lactone + Dimers) | 35.1% |

Table 1: Projected degradation kinetics of Ethyl o-bromomethylphenylacetate under varied environmental conditions.

Self-Validating Analytical Methodologies

To ensure scientific integrity, any protocol measuring degradation must be self-validating. The following methodologies are designed to prevent false positives and ensure accurate quantification.

Protocol A: Stability-Indicating RP-HPLC Assay

This protocol is engineered to separate the highly polar lactone degradant from the non-polar brominated parent compound.

Step 1: System Suitability Testing (SST)

-

Action: Inject a resolution standard mixture containing equal parts Ethyl o-bromomethylphenylacetate and Isochroman-3-one.

-

Causality: This self-validating step ensures the chromatographic column can achieve baseline resolution (

) between the active compound and its primary degradant before any unknown samples are analyzed.

Step 2: Sample Quenching and Preparation

-

Action: Extract 10 mg of the aged sample and immediately dissolve it in 10 mL of anhydrous acetonitrile (HPLC grade, <50 ppm H₂O).

-

Causality: Anhydrous acetonitrile acts as a chemical quenching agent. By depriving the system of water, it immediately halts any further moisture-driven hydrolysis that could skew the timepoint data during the autosampler queue.

Step 3: Chromatographic Separation

-

Action: Run a gradient mobile phase (Mobile Phase A: Water with 0.1% Trifluoroacetic Acid; Mobile Phase B: Acetonitrile) on a C18 column (150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min.

-

Causality: The acidic modifier (TFA) suppresses the ionization of any trace acidic byproducts (such as uncyclized phenylacetic acids), ensuring sharp, symmetrical peak shapes. The gradient efficiently elutes the polar isochroman-3-one early in the run, followed by the strongly retained parent bromide.

Step 4: Detection

-

Action: Monitor UV absorbance at 220 nm and 254 nm.

Fig 2: Experimental workflow for stability-indicating RP-HPLC analysis.

Protocol B: Mitigation and Inert Storage Strategy

To maintain the integrity of Ethyl o-bromomethylphenylacetate during long-term storage, the following self-contained storage system must be implemented:

Step 1: Inert Gas Purging

-

Action: Flush all primary storage containers with high-purity Argon (preferred over Nitrogen due to its higher density) before sealing.

-

Causality: Argon displaces atmospheric moisture and oxygen at the bottom of the vial, eliminating the primary chemical reactants required for both hydrolysis and oxidative degradation.

Step 2: Actinic Light Protection

-

Action: Store the compound strictly in amber borosilicate glass vials.

-

Causality: Amber glass acts as a physical filter, blocking UV wavelengths (<400 nm) that provide the activation energy required for the homolytic cleavage of the C-Br bond.

Step 3: Desiccant Integration

-

Action: Place the sealed amber vials inside a secondary high-density polyethylene (HDPE) container filled with indicating silica gel packets. Store at 2–8°C.

-

Causality: The silica gel provides a secondary defense layer, absorbing any micro-ingress of moisture that permeates the primary container seal over months of storage.

Comprehensive References

-

Kinetic Study on the Reaction of (Arylthio)trimethylsilanes with Phenacyl Bromide... - Oxford Academic. Details the rapid hydrolysis kinetics of benzylic bromides upon exposure to ambient moisture. URL:[Link]

-

Benzyl bromide synthesis method (CN102329192A) - Google Patents. Highlights industrial mitigation strategies to prevent the violent hydrolysis of benzyl bromides during storage. URL:

-

Ethyl 2-(4-(bromomethyl)phenyl)acetate (CID 15712209) - PubChem. Establishes the baseline chemical and physical properties of bromomethylphenylacetate esters. URL:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Isochromanone | 4385-35-7 [chemicalbook.com]

- 5. Ethyl 2-(4-(bromomethyl)phenyl)acetate | C11H13BrO2 | CID 15712209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicity Profile and Hazard Classification of Ethyl o-Bromomethylphenylacetate

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

Ethyl o-bromomethylphenylacetate (CAS: 39191-76-9) is a highly reactive organic building block predominantly utilized in the synthesis of complex heterocycles, such as isoquinolines and indole derivatives. While its benzylic bromide moiety makes it an exceptionally efficient electrophile for synthetic chemistry, this same structural feature imparts a severe toxicity profile. This whitepaper synthesizes the mechanistic toxicology, GHS hazard classification, and the self-validating analytical protocols required to safely handle and evaluate this compound in a laboratory setting.

Chemical Identity & Physicochemical Properties

To understand the hazard profile of Ethyl o-bromomethylphenylacetate, we must first look at its molecular architecture. The presence of the highly polarizable carbon-bromine bond at the benzylic position creates a potent electrophilic center susceptible to rapid nucleophilic attack (

Table 1: Chemical Identity & Structural Data

| Parameter | Value |

| Chemical Name | Ethyl 2-(2-(bromomethyl)phenyl)acetate |

| CAS Number | 39191-76-9 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Structural Alert | Benzylic Bromide (Potent Alkylating Agent) |

| Physical State | Liquid (typically colorless to pale yellow) |

GHS Hazard Classification & Transport Logistics

Due to its structural homology with other benzyl halides, Ethyl o-bromomethylphenylacetate is classified as a severe tissue corrosive and a potent lachrymator (tear gas). According to standardized safety data for this chemical class [1], it mandates stringent handling under GHS protocols.

Table 2: GHS Classification & Transport Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Transport Information | UN 3265 | Class 8 (Corrosive Liquid, Acidic, Organic, n.o.s.), PG II |

Mechanistic Toxicology: The Alkylation Paradigm

The toxicity of Ethyl o-bromomethylphenylacetate is not mediated by receptor-ligand binding in the traditional pharmacological sense, but rather by indiscriminate covalent modification of biological macromolecules.

Lachrymatory and Algogenic (Pain-Inducing) Effects

Benzyl bromides are notorious lachrymators [2]. The mechanism is driven by the covalent alkylation of cysteine and lysine residues on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel expressed on sensory nerve endings in the cornea and respiratory tract.

Mechanism of TRPA1 receptor activation and lachrymatory response by benzyl bromide derivatives.

Genotoxicity and Mutagenesis

The benzylic bromide group is a well-documented structural alert for genotoxicity [3]. The electrophilic carbon readily undergoes nucleophilic attack by the N7 position of guanine in DNA. This alkylation destabilizes the glycosidic bond, leading to depurination, strand breaks, and subsequent frameshift or base-pair substitution mutations during DNA replication.

Self-Validating Experimental Workflows

To empirically validate the hazard profile of this compound without resorting to in vivo animal models, researchers must employ highly controlled, self-validating in vitro systems.

Protocol 1: In Vitro Skin Corrosion Test (OECD TG 431)

Causality & Rationale: We utilize the Reconstructed Human Epidermis (RhE) model because its 3D architecture mimics the biochemical barrier of human skin. The readout relies on the MTT assay; mitochondrial succinate dehydrogenase reduces the MTT dye to formazan. Because dead cells cannot reduce MTT, photometric quantification of formazan provides a direct, objective proxy for tissue viability and corrosivity.

Self-Validation Checkpoints: The assay is gated by internal controls. If the Negative Control (DPBS) fails to produce an Optical Density (OD) ≥ 1.0, the tissue batch is metabolically compromised, and the run is voided. If the Positive Control (8.0 N KOH) fails to reduce viability below 15%, the assay lacks the sensitivity to detect corrosivity. This binary gating ensures zero false-negative reporting.

Step-by-Step Methodology:

-

Equilibration: Incubate RhE tissues in assay medium at 37°C, 5% CO₂ for 2 hours to stabilize cellular metabolism.

-

Application: Apply 50 µL of Ethyl o-bromomethylphenylacetate directly to the apical surface of the RhE tissue. Apply DPBS and 8.0 N KOH to separate tissues as controls.

-

Incubation: Expose tissues for exactly 3 minutes and 60 minutes to assess time-dependent corrosivity.

-

Termination: Wash tissues rigorously with DPBS 15 times to halt the alkylation reaction.

-

Metabolic Labeling: Transfer tissues to MTT solution (1 mg/mL) and incubate for 3 hours.

-

Extraction & Readout: Extract the precipitated formazan using isopropanol and measure absorbance at 570 nm.

Step-by-step workflow for OECD 431 In Vitro Skin Corrosion testing using RhE models.

Protocol 2: Bacterial Reverse Mutation (AMES Test, OECD TG 471)

Causality & Rationale: To assess the mutagenic risk of the benzylic bromide moiety, we utilize histidine-auxotrophic Salmonella typhimurium strains (TA98 and TA100). Because the compound is an electrophile, it will induce DNA lesions. If these lesions cause reverse mutations that restore the bacteria's ability to synthesize histidine, colonies will form on histidine-depleted agar.

Self-Validation Checkpoints: The assay incorporates an exogenous metabolic activation system (S9 liver fraction) to account for hepatic biotransformation. The assay is only valid if the spontaneous reversion rate (Negative Control) falls within historical laboratory bounds (e.g., 100-150 colonies for TA100). The Positive Control (Sodium azide) must induce a ≥3-fold increase in colony counts. Failure of either control invalidates the plate.

Step-by-Step Methodology:

-

Preparation: Prepare top agar containing trace amounts of histidine and biotin to allow initial division.

-

Inoculation: Mix 0.1 mL of bacterial culture (TA98/TA100), 0.1 mL of the test chemical (diluted in DMSO), and 0.5 mL of S9 mix (or buffer for -S9 conditions).

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Invert plates and incubate at 37°C for 48 to 72 hours.

-

Quantification: Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control indicates a positive mutagenic hazard.

References

-

Title : Benzyl Bromide | C7H7Br | CID 7498 - Toxicity and Hazards Source : PubChem, National Institutes of Health (NIH) URL :[Link]

Advanced Synthetic Utility of Ethyl o-Bromomethylphenylacetate: A Technical Guide

This guide provides an in-depth technical review of Ethyl o-bromomethylphenylacetate (CAS 7398-81-4), a bifunctional synthetic building block critical for accessing fused heterocyclic systems.

Executive Summary

Ethyl o-bromomethylphenylacetate (Ethyl 2-(2-(bromomethyl)phenyl)acetate) represents a specialized class of "ortho-disubstituted" arenes that serve as linchpins in heterocyclic chemistry. Its structural uniqueness lies in the coexistence of a highly reactive benzylic bromide (electrophile A) and a carboxyl ester (electrophile B) on the same aromatic scaffold.

This dual-electrophilic nature allows for rapid, often one-pot, cascade reactions to form Isochroman-3-ones (oxygen heterocycles) and Isoindolin-1-ones (nitrogen heterocycles). These scaffolds are ubiquitous in agrochemicals (fungicides) and pharmaceutical agents (anti-inflammatory and anticancer drugs).

Key Technical Specifications:

-

CAS Number: 7398-81-4[1]

-

Molecular Formula:

-

Molecular Weight: 257.12 g/mol

-

Physical State: Low-melting solid or oil (dependent on purity).

-

Storage: 2-8°C, under inert atmosphere (sensitive to moisture/hydrolysis).

Reactivity Profile & Mechanistic Logic

The synthetic value of this molecule is defined by the differential reactivity of its two electrophilic sites.

The Bifunctional Core

-

Site A (Benzylic Bromide): This is the "kinetic" handle. It undergoes rapid

substitution with nucleophiles (amines, thiols, alkoxides) under mild conditions. The bromine is activated by the adjacent aromatic ring. -

Site B (Ethyl Ester): This is the "thermodynamic" trap. Once a nucleophile is tethered via Site A, the ester becomes positioned for an intramolecular cyclization (typically 5-exo-trig or 6-exo-trig).

Reactivity Mapping (DOT Visualization)

The following diagram illustrates the divergent pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways based on nucleophile selection.

Core Synthetic Transformations

Synthesis of Isochroman-3-ones

The transformation into Isochroman-3-one is the most direct application. This lactone is a privileged scaffold in the synthesis of strobilurin fungicides and other bioactive natural products.

-

Mechanism: Hydrolysis of the benzylic bromide to the benzylic alcohol, followed by acid-catalyzed lactonization with the pendant ester.

-

Why it works: The six-membered ring formation is thermodynamically favored. The "gem-dialkyl" effect (if substituents are present) or the rigid benzene backbone pre-organizes the molecule for cyclization.

Synthesis of Isoindolin-1-ones (Phthalimidines)

Isoindolinones are critical pharmacophores found in anxiolytics and anticancer agents. The reaction with primary amines provides a seamless entry to this scaffold without the need for peptide coupling reagents.

-

Mechanism:

-

Intermolecular

: The amine attacks the benzylic bromide, displacing Br⁻. -

Intramolecular Amidation: The newly formed secondary amine attacks the ester carbonyl.

-

Elimination: Loss of ethanol yields the lactam.

-

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for o-disubstituted benzyl halides. Always perform a risk assessment before handling benzylic bromides (lachrymators).

Protocol A: Synthesis of N-Benzylisoindolin-1-one

Objective: Convert Ethyl o-bromomethylphenylacetate to a nitrogen heterocycle using benzylamine.

Reagents:

-

Ethyl o-bromomethylphenylacetate (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Triethylamine (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl o-bromomethylphenylacetate (2.57 g, 10 mmol) in anhydrous MeCN (20 mL) under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add

(2.8 mL, 20 mmol). -

Nucleophilic Attack: Add benzylamine (1.07 g, 11 mmol) dropwise over 10 minutes. Causality: Slow addition prevents double-alkylation or exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of starting bromide).

-

Cyclization (Thermal): If the intermediate amino-ester is stable, heat the mixture to reflux (80°C) for 2 hours to force the cyclization (ethanol elimination).

-

Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate, wash with 1N HCl (to remove excess amine), then brine. Dry over

. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Protocol B: Synthesis of Isochroman-3-one

Objective: Hydrolytic cyclization to the lactone.

Reagents:

-

Ethyl o-bromomethylphenylacetate

-

Solvent: Acetone/Water (3:1)

-

Catalyst: Dilute HCl or simply refluxing in water/dioxane.

Methodology:

-

Dissolve the substrate in Acetone/Water.

-

Reflux for 12 hours. The water acts as the nucleophile to displace bromide (forming the alcohol), which spontaneously cyclizes with the ester.

-

Remove acetone under vacuum. Extract the aqueous layer with Dichloromethane.

-

The product, Isochroman-3-one, is often obtained in high purity after solvent removal.

Mechanistic Visualization (Isoindolinone Formation)

The following diagram details the "One-Pot" cascade mechanism for the reaction with amines.

Figure 2: Step-wise mechanistic cascade for nitrogen heterocycle formation.

Quantitative Data Summary

The following table summarizes typical yields reported in literature for transformations involving o-bromomethylphenylacetate derivatives.

| Target Scaffold | Nucleophile | Conditions | Typical Yield | Ref |

| Isochroman-3-one | Water / | Acetone/H2O, Reflux | 85-92% | [1] |

| Isoindolin-1-one | Benzylamine | MeCN, | 78-85% | [2] |

| Isoindolin-1-one | Aniline | Toluene, | 65-75% | [2] |

| Isothiochroman-3-one | NaSH | THF, RT | 80-88% | [3] |

References

-

Synthesis of Isochroman-3-ones via Hydrolysis. Journal of Heterocyclic Chemistry. "Efficient synthesis of lactones from o-substituted phenylacetates."

-

One-pot Synthesis of Isoindolinones. Organic Letters / Tetrahedron. "Cascade substitution-cyclization of o-halomethyl benzoates with amines."

-

Sulfur Heterocycles. Journal of Organic Chemistry. "Synthesis of Isothiochroman-3-one derivatives."

-

PubChem Compound Summary. "Ethyl 2-[2-(bromomethyl)phenyl]acetate (CAS 7398-81-4)." National Library of Medicine. Link

Sources

Application Notes and Protocols for the Synthesis of Oxindole from Ethyl o-Bromomethylphenylacetate

Introduction: The Significance of the Oxindole Scaffold

The oxindole motif is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in drug discovery, with oxindole-containing molecules exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The development of robust and versatile synthetic routes to access functionalized oxindoles is, therefore, a critical endeavor for medicinal chemists and drug development professionals.

This document provides a comprehensive guide to a synthetic strategy for the preparation of oxindole, starting from the commercially available or readily accessible ethyl o-bromomethylphenylacetate. While a direct, one-pot conversion is not established, a reliable two-step approach involving a key intramolecular cyclization is presented. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a research setting.

Synthetic Strategy: A Two-Step Approach to the Oxindole Core

The synthesis of the parent oxindole from ethyl o-bromomethylphenylacetate necessitates the introduction of a nitrogen atom to form the characteristic γ-lactam ring. A logical and efficient approach involves an initial amination step, followed by an intramolecular cyclization. To achieve the final parent oxindole (with a free N-H), a protecting group strategy is employed. Benzylamine is an excellent choice for this purpose as the benzyl group can be readily removed under standard hydrogenolysis conditions.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for the preparation of oxindole from ethyl o-bromomethylphenylacetate.

Part 1: Amination of Ethyl o-Bromomethylphenylacetate

The first crucial step is the nucleophilic substitution of the benzylic bromide with benzylamine. This reaction forms the key intermediate containing the necessary nitrogen atom for the subsequent cyclization.

Protocol 1: Synthesis of Ethyl 2-(2-((benzylamino)methyl)phenyl)acetate

Materials:

-

Ethyl o-bromomethylphenylacetate

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl o-bromomethylphenylacetate (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution. This weak base acts as a scavenger for the HBr generated during the reaction.

-

Add benzylamine (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and rinse with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-(2-((benzylamino)methyl)phenyl)acetate.

Experimental Rationale:

-

Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions.

-

Base: Potassium carbonate is a mild, inexpensive base sufficient to neutralize the hydrobromic acid byproduct without promoting significant side reactions.

-

Stoichiometry: A slight excess of benzylamine is used to ensure complete consumption of the starting material.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Acetonitrile | Polar aprotic, suitable for Sₙ2 reactions. |

| Base | Potassium Carbonate (K₂CO₃) | Mild, inexpensive HBr scavenger. |

| Temperature | Reflux (~82 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Workup | Aqueous wash | Removes inorganic salts and excess amine. |

| Purification | Column Chromatography | Ensures high purity of the intermediate for the next step. |

Table 1: Summary of Reaction Parameters for the Amination Step.

Part 2: Intramolecular Cyclization and Deprotection

The second stage of the synthesis involves the formation of the oxindole ring through an intramolecular cyclization of the amino ester intermediate, followed by the removal of the N-benzyl protecting group.

Protocol 2: Synthesis of N-Benzyl-2-oxindole

The intramolecular cyclization to form the lactam ring can be achieved through base-mediated condensation.

Materials:

-

Ethyl 2-(2-((benzylamino)methyl)phenyl)acetate

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the ethyl 2-(2-((benzylamino)methyl)phenyl)acetate (1.0 eq) and dissolve it in anhydrous toluene or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium ethoxide or potassium tert-butoxide (1.1 eq) in the corresponding alcohol or THF dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is neutral or slightly acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield N-benzyl-2-oxindole.

Mechanistic Insight:

The base deprotonates the nitrogen of the secondary amine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the five-membered lactam ring.

Figure 2: Proposed mechanism for the base-mediated intramolecular cyclization.

Protocol 3: Synthesis of Oxindole (Deprotection)

The final step is the removal of the N-benzyl group via catalytic hydrogenolysis.

Materials:

-

N-Benzyl-2-oxindole

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve N-benzyl-2-oxindole (1.0 eq) in methanol or ethanol.

-

Carefully add 10% palladium on carbon (typically 5-10 mol% of Pd).

-

Evacuate the flask and backfill with hydrogen gas (this should be done carefully, following all safety protocols for handling hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude oxindole can often be of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis of benzyl groups. |

| Hydrogen Source | H₂ gas | Reductant for the debenzylation. |

| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation. |

| Workup | Filtration through Celite® | Safely and effectively removes the solid catalyst. |

Table 2: Summary of Reaction Parameters for the Debenzylation Step.

Conclusion

The protocols detailed in this application note provide a robust and logical pathway for the synthesis of oxindole from ethyl o-bromomethylphenylacetate. By employing a strategic amination followed by an intramolecular cyclization and a final deprotection step, researchers can access this valuable heterocyclic core. The provided rationales for experimental choices are intended to empower scientists to adapt and optimize these procedures for their specific research needs, contributing to the ongoing exploration of oxindole chemistry in drug discovery and development.

References

-

Lee, S., & Hartwig, J. F. (2001). Catalysts comprised of Pd(OAc)2 and either PCy3 or sterically hindered N-heterocyclic carbene ligands provide fast rates for a mild, palladium-catalyzed synthesis of oxindoles in high yields by amide α-arylation. Journal of Organic Chemistry, 66(10), 3402-3415. [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization of α-Chloroacetanilides to Form Oxindoles. Journal of the American Chemical Society, 125(40), 12084-12085. [Link]

-

Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776. [Link]

Application Note: Precision Synthesis of Ethyl o-Bromomethylphenylacetate

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of Ethyl o-bromomethylphenylacetate (Ethyl 2-(2-(bromomethyl)phenyl)acetate).

The guide addresses the critical challenge of regioselectivity inherent in this substrate, where two benzylic positions compete for radical bromination.

Abstract & Strategic Analysis

Target Molecule: Ethyl o-bromomethylphenylacetate

Chemical Formula: C

The Regioselectivity Challenge

The starting material, Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate), contains two distinct benzylic positions susceptible to radical halogenation:

-

Site A (Target): The methyl group attached directly to the aromatic ring (primary benzylic).[1]

-

Site B (Competitor): The methylene group of the acetate side chain (secondary benzylic and

-carbonyl).[1]

While thermodynamic stability favors the radical at Site B (captodative stabilization), kinetic control using N-Bromosuccinimide (NBS) under non-polar conditions typically favors Site A due to steric accessibility and the specific nature of the succinimidyl radical. However, over-bromination (dibromide formation) and

Retrosynthetic Pathways

Two primary routes are validated for this synthesis:

-

Method A (Direct Radical Functionalization): The standard industrial route using NBS.[1] High throughput but requires careful reaction monitoring.[1]

-

Method B (Ring Opening): A high-purity alternative converting Isochroman-3-one directly to the bromo-ester.[1] Recommended for small-scale, high-purity needs.[1]

Method A: Radical Bromination (Wohl-Ziegler Protocol)[1]

This protocol utilizes Chlorobenzene or 1,2-Dichlorobenzene as a solvent.[1] These are superior to CCl

Materials & Reagents

| Reagent | CAS | Equiv.[1][2] | Role | Notes |

| Ethyl o-tolylacetate | 40061-54-9 | 1.0 | Substrate | Purity >98% recommended |

| N-Bromosuccinimide (NBS) | 128-08-5 | 1.05 | Bromine Source | Critical: Must be recrystallized from water if yellow.[1][3] |

| AIBN | 78-67-1 | 0.05 | Radical Initiator | Azobisisobutyronitrile |

| Chlorobenzene | 108-90-7 | Solvent | Solvent | Anhydrous; degassed |

Step-by-Step Protocol

1. Reaction Setup

-

Glassware: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Solvation: Dissolve Ethyl o-tolylacetate (10.0 mmol, 1.78 g) in Chlorobenzene (50 mL, 0.2 M).

-

Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench radical chains.

2. Reagent Addition & Initiation

-

Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the flask.

-

Visual Check: The NBS will likely remain as a suspension at room temperature.[1]

-

Heating: Slowly heat the mixture to 85°C (internal temperature).

-

Initiation: The reaction is exothermic once initiated.[1] You may observe a sudden lightening of the solution color or a vigorous reflux.[1]

-

Note: If initiation does not occur within 30 minutes, add a second portion of AIBN (0.02 equiv) or expose the flask to a high-intensity visible light source (300W tungsten lamp).

-

3. Reaction Monitoring (Critical Process Parameter)

-

Maintain heating at 85–90°C.

-

TLC Monitoring: Check every 60 minutes (Eluent: 10% EtOAc in Hexanes).

-

Endpoint: Stop the reaction when SM conversion reaches ~90-95% .

-

Warning: Do not push for 100% conversion.[1] Extended reaction times significantly increase the formation of the dibromo byproduct (Ar-CHBr

), which is inseparable by standard chromatography.

-

4. Work-up

-

Cool the mixture to 0°C in an ice bath. Succinimide will precipitate.[1]

-

Filtration: Filter off the solid succinimide using a sintered glass funnel.[1] Wash the cake with cold hexanes.

-

Concentration: Evaporate the filtrate under reduced pressure. Chlorobenzene requires a high-vacuum rotary evaporator or oil pump to remove (bp 131°C).[1]

5. Purification

-

Crude Analysis:

H NMR is essential here.[1] Look for the disappearance of the Ar-CH -

Flash Chromatography:

Method B: Ring Opening of Isochroman-3-one (High Purity)[1]

This method avoids radical chemistry entirely, offering superior regiocontrol.[1] It is ideal if Isochroman-3-one is available or easily synthesized.[1]

Reaction Scheme

[1]Protocol

-

Dissolution: Dissolve Isochroman-3-one (1.0 equiv) in absolute Ethanol (10 volumes).

-

Acidification: Bubble anhydrous HBr gas into the solution at 0°C until saturation, OR add 33% HBr in Acetic Acid (2.0 equiv).

-

Reaction: Stir at room temperature for 12 hours. The lactone ring opens, and the benzylic alcohol is converted to the bromide in situ.

-

Work-up: Pour into ice water. Extract with Diethyl Ether.[1] Wash with NaHCO

(aq) to neutralize acid.[1] Dry over MgSO -

Result: Often quantitative yield requiring no chromatography.[1]

Visualization: Synthesis & Competition Pathways[1]

Figure 1: Reaction network showing the competition between the desired benzylic bromination (Method A) and the high-fidelity ring-opening route (Method B).

Safety & Handling (Lachrymator Warning)

-

Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents).[1]

-

Engineering Control: All operations must be performed in a functioning fume hood.

-

PPE: Wear chemical splash goggles, a lab coat, and double nitrile gloves.

-

Decontamination: Rinse all glassware with a 5% solution of Sodium Thiosulfate or Sodium Bisulfite before removing it from the hood. This neutralizes active bromine residues.[1]

-

-

NBS: Can react violently with amines or strong reducing agents.[1] Store in a refrigerator away from light.

References

-

General Radical Bromination: Djerassi, C. Chem. Rev.[1]1948 , 43, 271. (Classic review of Wohl-Ziegler reaction).

-

Regioselectivity in o-Tolyl Systems: Patent WO2017085747A2. "A novel process for the preparation of trifloxystrobin."[1] (Describes the bromination of the methyl ester analogue with NBS/AIBN).

-

Isochroman-3-one Route: Organic Syntheses, Coll. Vol. 3, p. 798 (Related ring-opening methodologies).[1]

- Solvent Effects: Offermann, W.; Vögtle, F. Synthesis1977, 272.

Sources

Application Note: Advanced Convergent Synthesis of Diclofenac via an Ethyl o-Bromomethylphenylacetate Intermediate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Retrosynthetic Rationale

Diclofenac is a globally utilized non-steroidal anti-inflammatory drug (NSAID). Conventionally, its industrial synthesis relies heavily on the etherification and subsequent Smiles rearrangement of 2-chloro-N-phenylacetamide derivatives[1]. While highly optimized for batch and continuous flow[1], the traditional etherification/rearrangement cascade can present challenges regarding amide hydrolysis and the handling of highly corrosive chloroacetic acid[2].

As a Senior Application Scientist, I have designed an orthogonal, five-step synthetic protocol utilizing Ethyl o-bromomethylphenylacetate as the foundational building block. By converting the benzylic bromide to an amine via a controlled Curtius sequence, we establish a nucleophilic center directly on the phenylacetic acid scaffold. This enables a highly convergent Ullmann C-N cross-coupling[3] with 1-bromo-2,6-dichlorobenzene. This route bypasses traditional rearrangement chemistry, offering highly predictable reaction kinetics, excellent functional group tolerance, and a blueprint for synthesizing novel NSAID analogs.

Mechanistic Workflow Visualization

Fig 1: Five-step convergent synthetic workflow from Ethyl o-bromomethylphenylacetate to Diclofenac.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are explicitly met.

Step 1: Kornblum Oxidation to Formyl Intermediate

Protocol: Dissolve Ethyl o-bromomethylphenylacetate (1.0 eq) in anhydrous DMSO (0.5 M). Add NaHCO₃ (1.5 eq). Heat the vigorously stirred suspension to 100°C under a nitrogen atmosphere for 2 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Causality & Mechanistic Insight: DMSO acts as the nucleophilic oxidant, attacking the benzylic bromide to form an alkoxysulfonium intermediate, which collapses to the aldehyde. NaHCO₃ is critical; it neutralizes the generated HBr, preventing unwanted acid-catalyzed hydrolysis of the ethyl ester.

-

Self-Validation (IPC): TLC (Hexane:EtOAc 8:2). The starting material (higher

) must be fully consumed. The product spot (lower

Step 2: Pinnick Oxidation to Carboxylic Acid

Protocol: Dissolve the aldehyde (1.0 eq) in a 4:1 mixture of t-BuOH and water. Add 2-methyl-2-butene (5.0 eq) and NaH₂PO₄ (0.5 eq). Cool to 0°C and add NaClO₂ (1.5 eq) portion-wise. Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃, extract with dichloromethane, dry, and concentrate.

-

Causality & Mechanistic Insight: NaClO₂ selectively oxidizes the aldehyde to the carboxylic acid without affecting the ester. The addition of 2-methyl-2-butene is a non-negotiable mechanistic requirement; it acts as a scavenger for the highly reactive hypochlorite (HOCl) byproduct, preventing electrophilic chlorination of the electron-rich phenyl ring.

-

Self-Validation (IPC): LC-MS analysis must show a dominant [M-H]⁻ peak corresponding to the carboxylic acid, with complete disappearance of the aldehyde mass.

Step 3: Curtius Rearrangement to Aniline Derivative

Protocol: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at room temperature for 1 hour, then heat to 90°C for 2 hours. Cool the reaction to room temperature, add a 1M NaOH/THF solution, and stir for an additional 2 hours to hydrolyze the intermediate. Extract with EtOAc.

-

Causality & Mechanistic Insight: DPPA allows for the safe, in situ generation of the acyl azide, avoiding the handling of explosive sodium azide. Heating drives the extrusion of N₂ gas, triggering a concerted 1,2-aryl shift to form an isocyanate. The subsequent aqueous base treatment directly hydrolyzes the isocyanate to the primary amine, establishing the critical nitrogen anchor for the API.

-

Self-Validation (IPC): FTIR spectroscopy of a reaction aliquot prior to hydrolysis must show the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of a strong isocyanate stretch (~2250 cm⁻¹).

Step 4: Ullmann C-N Cross-Coupling

Protocol: In an oven-dried Schlenk flask, combine Ethyl 2-(2-aminophenyl)acetate (1.0 eq), 1-bromo-2,6-dichlorobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq). Evacuate and backfill with N₂ three times. Add anhydrous DMF and N,N'-dimethylethylenediamine (0.2 eq). Heat at 110°C for 12 hours. Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

-

Causality & Mechanistic Insight: This step constructs the diarylamine core[3]. The diamine ligand is essential; it chelates the Cu(I) center, increasing its solubility in DMF and accelerating the rate-limiting reductive elimination step. K₂CO₃ serves to deprotonate the amine, facilitating its coordination to the copper catalyst.

-

Self-Validation (IPC): LC-MS must confirm the product mass [M+H]⁺ with the characteristic isotopic distribution pattern of a dichloro-compound (a 9:6:1 ratio for the M, M+2, and M+4 peaks).

Step 5: Saponification and API Isolation

Protocol: Dissolve the coupled ester in methanol. Add 2.0 M aqueous NaOH (2.0 eq) and stir at 60°C for 2 hours. Evaporate the methanol under reduced pressure. Cool the aqueous phase to 0°C and acidify dropwise with 1M HCl until pH 2 is reached. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield Diclofenac.

-

Causality & Mechanistic Insight: Base-catalyzed saponification cleaves the ethyl ester. Acidification protonates the resulting carboxylate, driving the crystallization of the highly lipophilic Diclofenac free acid out of the aqueous medium, serving as a final purification step.

-

Self-Validation (IPC): Phase dissolution behavior. The organic ester will initially form a biphasic mixture; complete conversion is visually validated when the reaction becomes a single, homogeneous aqueous phase before acidification.

Quantitative Data Summary

The following table summarizes the expected performance metrics across the five-step workflow when executed at a 10-gram scale.

| Step | Transformation | Key Reagents | Reaction Time | IPC Method | Isolated Yield (%) | Purity (HPLC, %) |

| 1 | Bromide → Aldehyde | DMSO, NaHCO₃ | 2 h | TLC (UV, 2,4-DNPH) | 88 | >95.0 |

| 2 | Aldehyde → Carboxylic Acid | NaClO₂, Scavenger | 4 h | LC-MS ([M-H]⁻) | 92 | >98.0 |

| 3 | Carboxylic Acid → Amine | DPPA, Et₃N, then NaOH | 3 h | IR (Azide/Isocyanate) | 76 | >95.0 |

| 4 | Amine → Diarylamine | 1-Br-2,6-Cl₂-Ph, CuI | 12 h | LC-MS ([M+H]⁺) | 81 | >97.5 |

| 5 | Ester → Carboxylic Acid | NaOH, MeOH, then HCl | 2 h | Phase dissolution | 95 | >99.5 |

References

-

[1] Wang, et al. "Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy: Tackling the Issues of Batch Processing." Chemistry - A European Journal (PubMed).[Link]

-

[2] "The Truce–Smiles rearrangement and related reactions: a review." Canadian Journal of Chemistry (Canadian Science Publishing).[Link]

-

[3] "Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide." (Discusses Ullmann coupling methodologies for Diclofenac synthesis). The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Application Note: Divergent Cyclization of Ethyl o-bromomethylphenylacetate

[1][2]

Mechanistic Analysis & Pathway Selection[2]

The cyclization outcome is dictated by the nature of the nucleophile generated in situ, which is controlled by the choice of base and solvent.

Pathway A: Synthesis of 3-Isochromanone (O-Alkylation)

Mechanism: Hydrolysis-Assisted Lactonization.[1][2]

Under aqueous or biphasic basic conditions, the ester is hydrolyzed to the carboxylate anion. The carboxylate oxygen (hard nucleophile) attacks the benzylic methylene (electrophile) in an intramolecular

-

Key Driver: Formation of the stable carboxylate anion prevents C-alkylation.

-

Conditions: Aqueous NaOH/KOH, Phase Transfer Catalysis (PTC), or mild heating in polar protic solvents.[1][2]

Pathway B: Synthesis of Ethyl Indan-2-carboxylate (C-Alkylation)

Mechanism: Dieckmann-Type

-

Key Driver: Absence of water prevents ester hydrolysis; High pKa base ensures enolate formation.

-

Conditions: NaH or KOtBu in anhydrous THF or DMF at low temperature (

to RT). -

Product: Ethyl indan-2-carboxylate.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Isochromanone (Standard Industrial Route)

Target Audience: Agrochemical & API synthesis (Fungicides, Isocoumarin derivatives).[1][2]

Reagents:

Procedure:

-

Hydrolysis: Charge a reaction vessel with Ethyl o-bromomethylphenylacetate (10 g) and Toluene (50 mL).

-

Base Addition: Add 10% aqueous NaOH (2.5 eq) dropwise while maintaining temperature at

. -

Cyclization: Heat the biphasic mixture to

with vigorous stirring for 3 hours.-

Checkpoint: Monitor by HPLC. The intermediate (2-hydroxymethylphenylacetic acid) may be transiently observed.[1]

-

-

Acidification: Cool to

. Slowly add conc. HCl until pH < 2. This converts the intermediate salt into the lactone (3-isochromanone) and precipitates the product or allows extraction. -

Workup: Separate the organic layer. Wash with brine.[3] Dry over

and concentrate. -

Purification: Recrystallize from Cyclohexane/Ethyl Acetate (9:1).

-

Expected Yield: 85-95%[2]

-

Appearance: White crystalline solid.

-

Protocol B: Synthesis of Ethyl Indan-2-carboxylate (Pharma Discovery Route)

Target Audience: Medicinal Chemists (Indane scaffolds).[1][2]

Reagents:

Procedure:

-

Preparation: Flame-dry all glassware and maintain a Nitrogen atmosphere.

-

Base Suspension: Suspend NaH (1.2 eq) in anhydrous THF at

. -

Addition: Dissolve Ethyl o-bromomethylphenylacetate in THF. Add dropwise to the NaH suspension over 30 minutes.

-

Note: Gas evolution (

) will occur.[1] Control rate to prevent foaming.

-

-

Reaction: Allow to warm to Room Temperature and stir for 4–6 hours.

-

Mechanism Check: The solution usually turns yellow/orange, indicating enolate formation.[2]

-

-

Quench: Cool to

. Carefully quench with saturated -

Workup: Extract with Diethyl Ether (

). Wash combined organics with water and brine.[3] -

Purification: Flash Chromatography (Silica Gel, Hexanes:EtOAc 95:5).

-

Expected Yield: 70-80%

-

Mechanistic Visualization

The following diagram illustrates the bifurcation point where reaction conditions dictate the product outcome.

Figure 1: Divergent reaction pathways controlled by solvent and base selection.[1][2]

Troubleshooting & Optimization Guide

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Isochromanone) | Significant starting material remains.[1][2][3] | Incomplete hydrolysis. | Increase temperature to |

| Impurity Formation (Indane) | Mixture of products (Indane + Isochromanone).[1][2] | Trace water in THF/NaH reaction. | Ensure THF is distilled/dry. Use fresh NaH. Hydroxide (from water) causes hydrolysis/lactonization.[1] |

| Polymerization | Gummy/tarry residue. | Intermolecular reaction dominates. | Run the reaction under High Dilution conditions (add substrate slowly to the base). |

| Lachrymatory Effect | Eye irritation in lab. | Benzyl bromide moiety is active. | Handle all solids and waste in a fume hood. Quench glassware with dilute ammonia before cleaning. |

References

-

Syngenta Ltd. (2009).[1] Process for the preparation of 3-isochromanone. Indian Patent IN236809. Retrieved from .[1][2]

-

GuideChem. (2022).[1] Synthesis and application methods of isochromanone. Retrieved from .

-

ChemicalBook. (2023).[1] 3-Isochromanone Synthesis and Product Description. Retrieved from .[1][2]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts and Alkylation Reactions. Retrieved from .

Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl o-bromomethylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Ethyl o-bromomethylphenylacetate

Ethyl o-bromomethylphenylacetate is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure uniquely combines a highly reactive primary benzylic bromide with an ethyl ester moiety on a phenyl ring. This arrangement provides two distinct points for chemical modification, making it an invaluable precursor for the synthesis of a wide array of complex molecules and heterocyclic systems. The benzylic bromide is an excellent electrophile for nucleophilic substitution, while the ester can be hydrolyzed, reduced, or used in condensation reactions. This guide provides an in-depth exploration of the nucleophilic substitution reactions at the benzylic position, offering mechanistic insights and detailed protocols for its application in the synthesis of valuable molecular scaffolds.

Mechanistic Underpinnings: The S\N2 Pathway

The reactivity of Ethyl o-bromomethylphenylacetate is dominated by the bromomethyl group attached to the aromatic ring. As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions. These transformations predominantly proceed via the S\N2 (Substitution, Nucleophilic, Bimolecular) mechanism.

The S\N2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[1][2] This "backside attack" leads to a transition state where the carbon atom is transiently five-coordinate, and results in a predictable inversion of stereochemistry if the carbon were a chiral center.[3]

The rate of an S\N2 reaction is dependent on the concentration of both the substrate (Ethyl o-bromomethylphenylacetate) and the nucleophile, as described by a second-order rate law.[4][5][6] Several factors govern the efficiency of this pathway:

-

Substrate Structure: The reaction center is a primary carbon, which is sterically unhindered and thus highly accessible to the incoming nucleophile. This structural feature strongly favors the S\N2 mechanism over S\N1, which is more common for sterically hindered secondary or tertiary benzylic halides that can form a resonance-stabilized carbocation.[7][8]

-

Nucleophile Strength: The rate of reaction is directly influenced by the strength of the nucleophile. Stronger nucleophiles, such as thiolates, amines, and cyanides, react more rapidly than weaker ones like water or alcohols.

-

Leaving Group: The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[6]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone are ideal for S\N2 reactions.[8] They can solvate the counter-ion of the nucleophile (e.g., Na⁺) but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.[8]

Generalized S\N2 Reaction Mechanism

Caption: General S\N2 mechanism for Ethyl o-bromomethylphenylacetate.

Applications in Synthesis: Reactions with Diverse Nucleophiles

The true utility of Ethyl o-bromomethylphenylacetate is demonstrated by its reactions with a broad spectrum of nucleophiles. This versatility allows for the facile introduction of nitrogen, sulfur, and oxygen-containing functional groups, which are pivotal in the construction of pharmacologically relevant molecules.[9]